molecular formula C11H13FO3 B1437829 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one CAS No. 1019625-48-9

1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one

Cat. No.: B1437829
CAS No.: 1019625-48-9
M. Wt: 212.22 g/mol
InChI Key: IPRCBBQWTRWQNI-UHFFFAOYSA-N
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Description

1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one is a chemical compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol It is characterized by the presence of a fluoro group and a methoxyethoxy group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

The synthesis of 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one typically involves the reaction of 2-fluoro-6-(2-methoxyethoxy)benzaldehyde with an appropriate reagent to introduce the ethanone group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxyethoxy groups may play a role in binding affinity and specificity, influencing the compound’s biological activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one can be compared with similar compounds such as:

This compound’s unique combination of functional groups makes it distinct and valuable for various research and industrial applications.

Properties

IUPAC Name

1-[2-fluoro-6-(2-methoxyethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-8(13)11-9(12)4-3-5-10(11)15-7-6-14-2/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRCBBQWTRWQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1F)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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